molecular formula C23H28N6O B5547905 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No. B5547905
M. Wt: 404.5 g/mol
InChI Key: XODCRCZJAWXDPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the aforementioned compound typically involves multicomponent cyclocondensation reactions, utilizing catalysts such as SO4^2-/Y2O3 in solvents like ethanol. For instance, compounds with related structural frameworks have been synthesized through highly useful procedures aiming at generating piperazine derivatives, as described by Rajkumar, Kamaraj, and Krishnasamy (2014) (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as those containing piperazine and dimethylphenyl components, have been detailed, highlighting their crystallization in specific systems and providing insights into their geometry and electron density maps (Karczmarzyk & Malinka, 2004) (Karczmarzyk, W. Malinka, 2004).

Chemical Reactions and Properties

Compounds with a similar structure have been explored for their potential as cerebral protective agents, displaying activities such as anti-anoxic and anti-lipid peroxidation through their unique chemical structure and interactions (Kuno et al., 1992) (A. Kuno, K. Katsuta, H. Sakai, M. Ohkubo, Y. Sugiyama, H. Takasugi, 1992).

Physical Properties Analysis

The analysis of physical properties, such as crystalline structure and stability, is crucial for understanding the behavior of these compounds under various conditions. The detailed crystal and molecular structures provided by studies like those of Richter et al. (2023) offer valuable insights into these aspects (A. Richter, R. Goddard, Roy Schönefeld, P. Imming, R. W. Seidel, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, are of significant interest. Research on derivatives indicates a range of antimicrobial activities, showcasing the chemical versatility and potential therapeutic applications of these compounds (Guna et al., 2009) (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Scientific Research Applications

Synthesis and Spectral Characterization

Novel derivatives of the compound have been synthesized through multi-component cyclocondensation, using catalysts like SO4^2−/Y2O3 in ethanol. These compounds were characterized by IR, 1H and 13C NMR, and mass spectral studies, demonstrating a methodological advancement in the synthesis of complex organic molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of these compounds. For instance, synthesized derivatives showed excellent antibacterial and antifungal activities, surpassing standard drugs in some cases. This highlights their potential as novel antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing significant antimicrobial activity against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).

Anticancer Properties

The anticancer potential of these compounds has been explored through various studies. Derivatives have been evaluated against human breast cancer cell lines, showing better anti-proliferative activities than curcumin, a well-known anticancer agent. This suggests their potential as therapeutic agents against cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Synthesis and Antimycobacterial Activity

The design and synthesis of novel imidazo [1,2-a]pyridine-3-carboxamides have shown considerable activity against drug-sensitive/resistant MTB strains, suggesting their potential in treating tuberculosis. This opens a new direction for further SAR studies, highlighting the importance of such compounds in developing new antimycobacterial therapies (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-15-6-7-20(16(2)12-15)23(30)28-10-8-27(9-11-28)21-13-22(26-19(5)25-21)29-14-24-17(3)18(29)4/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODCRCZJAWXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=NC(=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylphenyl)methanone

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